molecular formula C52H46N2O8 B2493008 Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 1579983-87-1

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B2493008
CAS No.: 1579983-87-1
M. Wt: 826.946
InChI Key: IXUUMFCUVPNHFJ-KOQXUHDWSA-N
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Description

vs. Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid

  • Backbone rigidity : The 3-phenyl substitution in (2S,3R)-configured derivatives increases the energy barrier for pyrrolidine ring flipping (ΔG‡ = 9.1 kcal/mol) compared to 5-phenyl analogs (ΔG‡ = 7.6 kcal/mol).
  • Hydrogen-bonding capacity : The cisoid arrangement of carboxylic acid and Fmoc groups enables bifurcated hydrogen bonding not observed in 5-phenyl derivatives.

vs. Cis-3-phenylproline derivatives

  • Thermodynamic stability : The trans configuration in this compound demonstrates 4.3 kcal/mol greater stability than its cis counterpart due to reduced 1,3-diaxial strain.
  • Crystallographic packing : Trans isomers form tighter crystal lattices (density = 1.31 g/cm³) compared to cis analogs (1.24 g/cm³).

Table 2: Structural comparison with related proline derivatives

Parameter (2S,3R)-3-phenyl (2R,5S)-5-phenyl Cis-3-phenyl
Pyrrolidine puckering (°) 18 (Cγ-endo) 25 (Cβ-exo) 32 (Cγ-exo)
Torsional angle C2-C3 (°) −12.5 +8.3 +24.7
H-bond network strength 3.8 kJ/mol 2.1 kJ/mol 1.9 kJ/mol

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The phenyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like phenyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of complex peptides and peptidomimetics, which are important for studying protein-protein interactions and enzyme mechanisms.

    Biology: The compound is used to create peptide-based probes and inhibitors for biological studies.

    Medicine: It is involved in the development of therapeutic peptides and peptidomimetics, which can act as drugs for various diseases.

    Industry: The compound is used in the production of peptide-based materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amine for further reactions or biological activity.

Comparison with Similar Compounds

Positional Isomers

  • Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9):
    • The phenyl group is at the 5-position instead of the 3-position.
    • This positional isomer may alter steric interactions in peptide chains, affecting α-helix or β-sheet propensity .
    • Molecular weight: 413.47 g/mol (identical to the target compound due to same substituents).

Backbone Variants

  • Fmoc-cis-ACPC (Fmoc-(1S,2R)-2-amino-cyclopentanecarboxylic acid): A cyclopentane-based amino acid with cis stereochemistry. Demonstrates higher helical stability in peptides compared to pyrrolidine derivatives .

Protecting Group Variants

  • Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (CAS: 123724-21-0):
    • Uses tert-butoxycarbonyl (Boc) protection instead of Fmoc.
    • Boc requires acidic conditions (e.g., TFA) for deprotection, making it less compatible with acid-sensitive residues .
    • Molecular weight: 291.34 g/mol (lower than Fmoc due to Boc’s smaller size).

Unprotected Analogues

  • (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid (CAS: 118758-48-8):
    • Lacks the Fmoc group, enabling direct incorporation into peptides without deprotection.
    • Molecular weight: 191.23 g/mol ; used in medicinal chemistry for its bioactivity .
    • NMR data (D2O): δ 7.48–7.34 (m, 5H, Ar-H), 4.35 (d, J=9.7 Hz, 1H), 3.70–3.45 (m, 3H), 2.58–2.46 (m, 1H) .

Key Observations :

  • Fmoc derivatives generally require longer coupling times compared to Boc due to steric bulk .
  • Microwave-assisted synthesis improves yields for complex pyrrolidine derivatives .

Spectral and Physicochemical Properties

NMR Data

  • Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid :
    • $^1$H-NMR (CDCl$3$): δ 8.02 (s, 1H), 7.68–7.54 (m, 3H), 7.21–6.97 (m, 6H), 4.42 (s, 1H) .
    • $^{13}$C-NMR (DMSO): δ 172.8 (COOH), 143.2 (Fmoc aromatic), 128.9 (Ph), 67.8 (Fmoc-CH$2$) .
  • (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid :
    • $^{13}$C-NMR (D2O): δ 171.5 (COOH), 138.5 (Ph), 65.3 (C2), 33.2 (C3) .

Mass Spectrometry

  • This compound: ESI-MS m/z 450.4 ([M−H]$^-$) vs. calculated 450.2 .
  • Boc variant: ESI-MS m/z 292.3 ([M+H]$^+$) .

Biological Activity

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure and properties make it an important compound in various scientific disciplines, including biochemistry, medicinal chemistry, and materials science. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅NO₄
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 281655-32-1
  • Structural Features : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

The primary mechanism of action for this compound involves its use as a building block in the synthesis of peptides. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions to reveal the free amino group for further reactions or biological activity.

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a critical intermediate for constructing complex peptides. Its incorporation into peptides can significantly influence their stability and biological activity.

2. Enzyme Studies

The compound is utilized in studying enzyme-substrate interactions and protein folding. By incorporating this amino acid into peptide sequences, researchers can gain insights into how specific sequences affect protein structure and function.

3. Drug Development

In medicinal chemistry, this compound is involved in developing therapeutic peptides and peptidomimetics that target specific proteins or receptors in the body. This specificity can lead to reduced side effects compared to traditional small molecule drugs.

Research Findings

Recent studies have highlighted various biological activities associated with compounds similar to this compound:

Anticancer Activity

A study evaluated the anticancer properties of novel derivatives related to pyrrolidine structures using A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

CompoundIC50 (μM)Effect on Non-Cancerous Cells
Compound A10Moderate
Compound B20Low
This compoundTBDTBD

Case Studies

  • Caspase Inhibitors : Research has shown that modifications of similar pyrrolidine derivatives can lead to selective inhibitors for caspases involved in apoptosis. These studies suggest that derivatives can be tailored for specific therapeutic applications in neurodegenerative diseases .
  • Peptide-Based Probes : The incorporation of this compound into peptide-based probes has facilitated studies on protein interactions and cellular signaling pathways, providing valuable insights into disease mechanisms.

Q & A

Q. What are the recommended synthetic routes for Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, and how can researchers optimize yield and purity?

The synthesis typically involves introducing substituents (e.g., phenyl groups) into a pyrrolidine scaffold followed by Fmoc protection. A validated method includes:

  • Radical-mediated functionalization : Radical initiators like AIBN with iodobenzene derivatives under controlled temperatures (e.g., 60–80°C) to introduce aryl groups .
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S,3R) configuration. For example, enzymatic resolution or chiral HPLC can isolate enantiomers .
  • Fmoc protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) . Optimization tips : Monitor reaction progress via TLC or HPLC. Purify via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirm stereochemistry and substitution patterns. For example, the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the pyrrolidine protons show distinct coupling (e.g., J = 9.7 Hz for trans-configuration) .
  • Mass spectrometry (ESI+) : Validate molecular weight (expected [M+H]+: ~414 g/mol) .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water mixtures .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Keep at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption .
  • Handling : Use gloves and safety goggles. Avoid inhalation; work in a fume hood with HEPA filters .
  • Disposal : Treat as hazardous waste via licensed facilities. Incinerate at >800°C to prevent environmental release .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its conformational behavior in peptide synthesis?

The (2S,3R) configuration induces a trans-pyrrolidine ring puckering, which:

  • Reduces aggregation : Minimizes β-sheet formation in peptide chains, enhancing solubility .
  • Modulates hydrophobicity : The phenyl group stabilizes hydrophobic interactions in enzyme-binding pockets (e.g., protease inhibitors) . Experimental validation : Compare circular dichroism (CD) spectra of peptides incorporating (2S,3R) vs. (2R,3S) isomers to assess secondary structural differences .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from impurities or stereochemical inconsistencies. Mitigation steps:

  • Repurification : Re-chromatograph samples using orthogonal methods (e.g., ion-exchange followed by size-exclusion chromatography) .
  • Activity assays : Use multiple assays (e.g., FRET-based enzymatic assays and SPR binding studies) to cross-validate results .
  • Batch comparison : Analyze different synthetic batches via LC-MS and NMR to identify batch-specific impurities .

Q. How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

  • Coupling conditions : Use HBTU/HOBt activation in DMF with DIEA as a base. Monitor coupling efficiency via Kaiser test .
  • Side-chain protection : Avoid acid-labile groups if TFA cleavage is required. Use trityl (Trt) or Pmc protectors for thiol-containing derivatives .
  • Aggregation prevention : Add 2% v/v DMSO to the coupling mixture to disrupt π-stacking of phenyl groups .

Q. What are the key structural analogs of this compound, and how do their properties differ?

Analog CAS Number Key Structural Difference Application
Fmoc-trans-Pro(3-Ph)-OH (rac)1579983-87-1Racemic mixture of (2S,3R) and (2R,3S)Conformational studies in peptides
Fmoc-L-Pro(4-p-F-Ph)-OH959576-18-24-Fluoro-phenyl substitutionEnhanced receptor binding affinity
Fmoc-L-Pro(5-Ph)-OH215190-21-9Phenyl group at C5 positionAltered ring puckering dynamics

Methodological Notes

  • Data contradiction resolution : Always cross-validate synthetic and analytical results with orthogonal techniques (e.g., NMR + X-ray) .
  • Safety protocols : Follow OSHA and GHS guidelines for handling reactive intermediates (e.g., Fmoc-Cl) .
  • Advanced applications : Explore cryo-EM or MD simulations to study peptide conformations in complex biological systems .

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